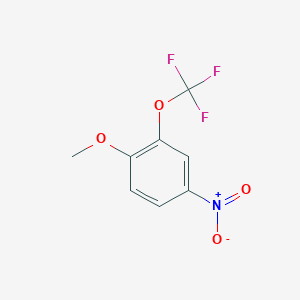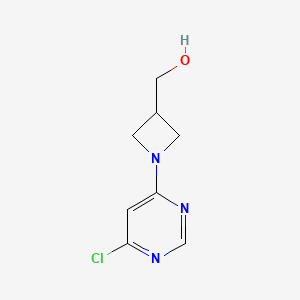
(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol” is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11 (4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol” is a powder at room temperature . Its melting point is between 63-65 degrees Celsius . More detailed physical and chemical properties may require specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
Compounds structurally related to "(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol" have been evaluated for their utility in catalytic asymmetric synthesis. Enantiopure azetidin-2-yl methanols have been developed for catalytic asymmetric additions, achieving high enantioselectivities in reactions such as ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Enantiodiscrimination of α-Racemic Carboxylic Acids
Aziridin-2-yl methanols have been used as effective sensors for the enantiodiscrimination of α-racemic carboxylic acids. These compounds, through their free NH and OH groups, ensure good recognition and have shown potential in the determination of enantiomeric excess (ee) values, indicating applications in chiral analysis (Malinowska et al., 2020).
Antimicrobial and Antitubercular Agents
Several studies have synthesized and evaluated azetidinone derivatives for their potential as antimicrobial and antitubercular agents. These compounds exhibit a range of activities against bacterial and fungal pathogens, showcasing the versatility of azetidinone frameworks in drug development (Patel et al., 2006); (Chandrashekaraiah et al., 2014).
Crystal Structure Analysis
Research involving compounds with the pyrimidinyl methanol structure often includes crystal structure analysis to determine the molecular conformation and interactions within the crystal lattice. Such studies are essential for understanding the chemical and physical properties of these compounds, which can inform their applications in material science and drug design (Kang et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-1-8(11-5-10-7)12-2-6(3-12)4-13/h1,5-6,13H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTCHHIQAWKVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Chloropyrimidin-4-yl)azetidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



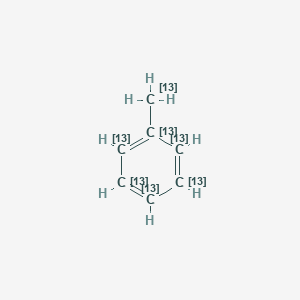
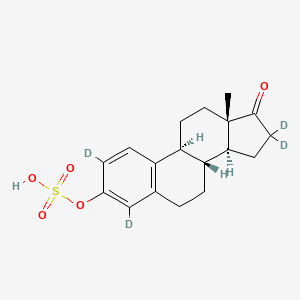


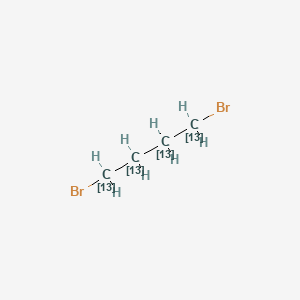
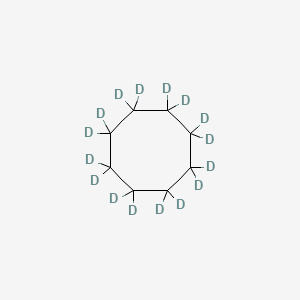
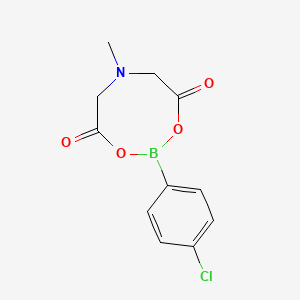
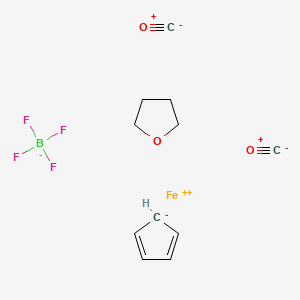
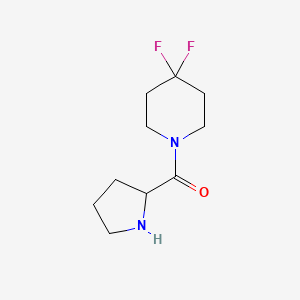
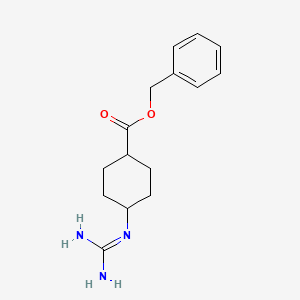
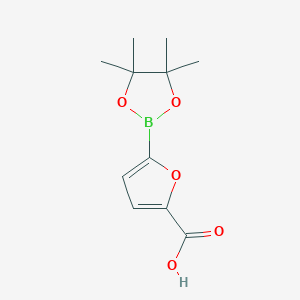
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)
![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)
